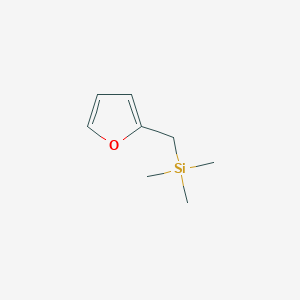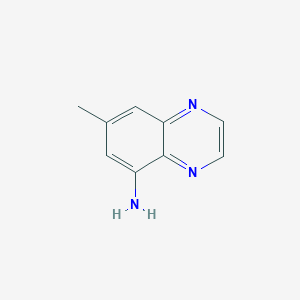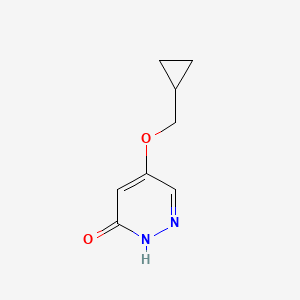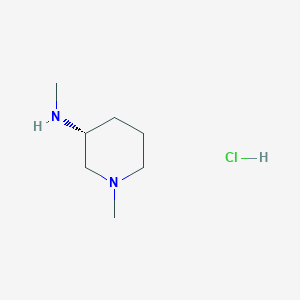
(Furan-2-ylmethyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Furan-2-ylmethyl)trimethylsilane is an organosilicon compound that features a furan ring attached to a trimethylsilyl group via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Furan-2-ylmethyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organosilicon chemistry suggest that large-scale synthesis would involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Furan-2-ylmethyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, tetrahydrofuran derivatives, and various substituted furan compounds .
Aplicaciones Científicas De Investigación
(Furan-2-ylmethyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (Furan-2-ylmethyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the reactive furan ring and the trimethylsilyl group. The furan ring can undergo electrophilic aromatic substitution, while the trimethylsilyl group can be easily removed or replaced, allowing for further functionalization of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbaldehyde: Similar in structure but lacks the trimethylsilyl group.
Furan-2-ylmethanol: Contains a hydroxyl group instead of the trimethylsilyl group.
Furan-2-ylmethylamine: Features an amine group in place of the trimethylsilyl group.
Uniqueness
(Furan-2-ylmethyl)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propiedades
Fórmula molecular |
C8H14OSi |
|---|---|
Peso molecular |
154.28 g/mol |
Nombre IUPAC |
furan-2-ylmethyl(trimethyl)silane |
InChI |
InChI=1S/C8H14OSi/c1-10(2,3)7-8-5-4-6-9-8/h4-6H,7H2,1-3H3 |
Clave InChI |
QTRTZGJWEJWOSY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6H-Indeno[4,5-B]furan](/img/structure/B11917824.png)
![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B11917827.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)



![1-(Imidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B11917862.png)
